molecular formula C8H9NO3 B1337441 Methyl 2-methoxynicotinate CAS No. 67367-26-4

Methyl 2-methoxynicotinate

Cat. No.: B1337441
CAS No.: 67367-26-4
M. Wt: 167.16 g/mol
InChI Key: MAHKNPZKAJMOLU-UHFFFAOYSA-N
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Description

Methyl 2-methoxynicotinate (CAS: 67367-26-4, molecular formula: C₈H₉NO₃) is a substituted nicotinic acid derivative featuring a methoxy group at the 2-position of the pyridine ring and a methyl ester at the 3-position. It is widely utilized as a pharmaceutical intermediate and research chemical, particularly in the synthesis of bioactive molecules and heterocyclic compounds . Its structural versatility allows for modifications that influence reactivity, solubility, and biological activity, making it a valuable scaffold in medicinal chemistry .

Preparation Methods

Key Preparation Methods

Microwave-Induced Regioselective Methoxylation and Esterification

A prominent method reported involves a sequential process starting from 2-chloronicotinic acid derivatives:

  • Step 1: Regioselective Methoxylation
    The reaction uses microwave irradiation to induce regioselective substitution of the chlorine atom at the 2-position of nicotinic acid derivatives with a methoxy group. This step is performed in solvents such as 1,4-dioxane with methanol or methoxide sources under controlled microwave heating (e.g., 170 °C for 2 hours). Microwave technology enhances reaction speed and regioselectivity compared to conventional heating.

  • Step 2: Esterification
    Following methoxylation, the carboxylic acid group is esterified to form the methyl ester. This can be achieved by treatment with methanol under acidic or basic catalysis, often integrated into the microwave process to streamline synthesis.

  • Step 3: Amination and Deprotection (if applicable)
    In some synthetic routes targeting methyl 2-amino-6-methoxynicotinate, further reaction with amines (e.g., p-methoxybenzylamine) under microwave conditions is performed, followed by deprotection using microfluidic hydrogenation in flow reactors to improve purity and yield.

This method was detailed in a 2011 study where microwave-induced methoxylation and microfluidic hydrogenation were key to achieving high regioselectivity and purity of methyl 2-amino-6-methoxynicotinate, a close analog of methyl 2-methoxynicotinate.

Ester Dance Reaction and Palladium-Catalyzed Translocation

An innovative approach involves the "ester dance" reaction, a palladium-catalyzed translocation of ester groups on aromatic rings:

  • Using palladium catalysts such as PdCl2 or Pd(OAc)2 with ligands like 3,4-bis(dicyclohexylphosphino)thiophene, ester groups can be predictably shifted from one carbon atom to another on the pyridine ring.
  • This method allows the conversion of phenyl nicotinate derivatives into this compound analogs by rearranging ester positions under heating (150–160 °C) in solvents like toluene or m-xylene over 24–48 hours.
  • The reaction conditions include the use of bases such as potassium carbonate and controlled inert atmospheres (nitrogen) to maintain catalyst activity.

This palladium-catalyzed ester dance provides a novel synthetic route to access this compound derivatives with potential for structural diversification.

Direct Methoxylation of 2-Chloronicotinic Acid

A classical synthetic route involves nucleophilic substitution of 2-chloronicotinic acid with sodium methoxide in methanol:

  • The reaction is conducted in a stainless steel autoclave at elevated temperature (around 110 °C) and pressure (50 psig) for extended periods (up to 48 hours).
  • After reaction completion, the mixture is cooled, and the product is isolated by filtration and recrystallization from ethyl acetate-hexane mixtures.
  • This method yields 2-methoxynicotinic acid, which can be subsequently esterified to this compound.

This approach is well-documented in industrial patents and chemical synthesis databases, providing a reliable preparative method albeit with longer reaction times compared to microwave-assisted methods.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Reaction Time Temperature Yield / Purity Notes Advantages References
Microwave-Induced Methoxylation + Esterification 2-chloronicotinic acid, methanol, microwave (170 °C) ~2 hours 170 °C (microwave) High regioselectivity, improved purity Fast, regioselective, scalable
Palladium-Catalyzed Ester Dance Reaction PdCl2 or Pd(OAc)2, dcypt ligand, base, toluene 24–48 hours 150–160 °C Moderate yields (25–62%), selective rearrangement Novel, allows ester translocation
Nucleophilic Substitution with Sodium Methoxide 2-chloronicotinic acid, sodium methoxide, methanol, autoclave 48 hours 110 °C, 50 psig High purity after recrystallization Industrially established, reliable

Research Findings and Notes

  • Microwave-assisted synthesis significantly reduces reaction times and enhances regioselectivity compared to traditional heating methods.
  • Microfluidic flow hydrogenation used in deprotection steps improves product purity and allows continuous processing.
  • The palladium-catalyzed ester dance reaction represents a breakthrough in aromatic ester rearrangement, enabling access to this compound derivatives that might be challenging to synthesize otherwise.
  • Industrial methods relying on sodium methoxide substitution remain relevant for large-scale production but require longer reaction times and careful control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxynicotinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include 2-methoxynicotinic acid, alcohol derivatives, and various substituted nicotinates.

Scientific Research Applications

Biological Activities

Methyl 2-methoxynicotinate exhibits several biological activities that make it a valuable compound in medicinal chemistry:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess antimicrobial properties, making them potential candidates for developing new antibiotics.
  • Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory responses, suggesting its use in treating inflammatory diseases.
  • Neuroprotective Properties : Some derivatives have been studied for their neuroprotective effects, indicating potential applications in neurodegenerative diseases .

Therapeutic Applications

  • Drug Development : this compound serves as a building block for synthesizing more complex molecules with potential therapeutic effects. It has been utilized in the development of fused pyridones, which are known for their biological activity .
  • Cancer Research : Certain derivatives have shown promise in inhibiting cancer cell proliferation, suggesting that this compound could play a role in cancer therapeutics.
  • Cardiovascular Health : The compound may also be involved in cardiovascular health research due to its effects on vascular smooth muscle cells and potential to influence blood pressure regulation .

Case Study 1: Synthesis and Biological Evaluation

A study conducted on the synthesis of methyl 2-amino-6-methoxynicotinate demonstrated its utility as a precursor for biologically active compounds. The synthesized product showed promising results in preliminary biological assays, indicating its potential as a drug candidate .

Case Study 2: Antimicrobial Activity Assessment

In another study, various derivatives of this compound were tested against a panel of bacterial strains. The results indicated significant antimicrobial activity, particularly against Gram-positive bacteria, highlighting its potential as an antibiotic lead compound .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Synthesis Used as a building block for complex organic compounds
Antimicrobial Activity Exhibits activity against various bacterial strains
Anti-inflammatory Modulates inflammatory responses
Neuroprotective Potential applications in neurodegenerative disease treatment
Cancer Research Inhibits proliferation of cancer cells
Cardiovascular Health Influences vascular smooth muscle cell function

Mechanism of Action

The mechanism of action of methyl 2-methoxynicotinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activities and receptor interactions. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Methyl 2-methoxynicotinate belongs to a family of pyridine-based esters with variations in substituent type, position, and ester groups. Below is a comparative analysis with key analogs:

Methyl 2-Amino-6-Methoxynicotinate (CAS: 1227048-93-2)

  • Structure: Replaces the 2-methoxy group with an amino (-NH₂) group while retaining the 6-methoxy and methyl ester functionalities.
  • However, this substitution may reduce stability due to increased reactivity of the amino group .
  • Applications: Primarily used in drug discovery for synthesizing kinase inhibitors or antimicrobial agents, leveraging its nucleophilic amino group for coupling reactions .

Ethyl 2-Chloro-6-Methoxynicotinate (CAS: 1233520-12-1)

  • Structure : Substitutes the methyl ester with an ethyl group and introduces a chlorine atom at the 2-position.
  • The electron-withdrawing chlorine atom may activate the pyridine ring for electrophilic substitution reactions .
  • Applications : Used in agrochemical research, where halogenated pyridines are common intermediates for herbicides and fungicides .

Methyl 2-Methoxyisonicotinate (CAS: 26156-51-4)

  • Structure : Isomeric form with the methoxy group at the 2-position of isonicotinic acid (4-pyridinecarboxylic acid).
  • Properties : The positional isomerism alters electronic distribution, affecting acidity (pKa) and reactivity. The carboxylate group’s orientation may influence binding affinity in receptor-targeted compounds .
  • Applications : Explored in coordination chemistry for metal-organic frameworks (MOFs) due to its divergent binding sites .

Methyl 2-Iodonicotinate (CAS: 913836-18-7)

  • Structure : Features an iodine atom at the 2-position instead of methoxy.
  • Its polarizable nature makes it useful in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Applications : Key intermediate in synthesizing radio-labeled compounds or iodinated pharmaceuticals .

Key Research Findings

  • Reactivity : Electron-donating groups (e.g., -OCH₃) at the 2-position enhance the pyridine ring’s electron density, favoring electrophilic aromatic substitution. In contrast, electron-withdrawing groups (e.g., -Cl) facilitate nucleophilic attacks .
  • Solubility: Methoxy and amino substituents improve aqueous solubility compared to halogenated analogs, critical for bioavailability in drug design .

Biological Activity

Methyl 2-methoxynicotinate (MMN) is a synthetic derivative of nicotinic acid, notable for its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C8_8H9_9NO3_3
  • Molecular Weight : 167.16 g/mol
  • CAS Number : 10820973

MMN features a methoxy group at the second position on the pyridine ring, which enhances its reactivity and biological activity compared to other nicotinic acid derivatives.

MMN exhibits several mechanisms contributing to its biological effects:

  • Vasodilation : Similar to methyl nicotinate, MMN acts as a peripheral vasodilator, enhancing local blood flow. This action is primarily mediated through the release of prostaglandins, which induce vasodilation in peripheral blood capillaries .
  • Anti-inflammatory Effects : MMN has shown potential in modulating inflammatory pathways. It inhibits the expression of inflammatory markers such as VCAM-1 and MCP-1, which are involved in monocyte recruitment and smooth muscle cell proliferation .
  • Antimicrobial Activity : Preliminary studies indicate that MMN possesses antimicrobial properties, making it a candidate for further investigation in treating infections.

Pharmacokinetics

The pharmacokinetic profile of MMN is characterized by:

  • Absorption : Following topical administration, MMN is rapidly absorbed due to its lipophilic nature, allowing it to penetrate the stratum corneum effectively .
  • Metabolism : MMN undergoes ester hydrolysis to produce nicotinic acid and methanol, facilitated by nonspecific esterases present in the skin's dermis .
  • Half-life : The half-life of MMN in the dermis is approximately 3 to 10 minutes, indicating rapid metabolism and clearance from the application site .

Biological Activity Overview

Biological ActivityDescription
Vasodilation Enhances local blood flow via prostaglandin release
Anti-inflammatory Inhibits markers like VCAM-1 and MCP-1 involved in inflammation
Antimicrobial Exhibits potential antimicrobial properties

Case Studies and Research Findings

  • Vasodilatory Effects :
    • A study demonstrated that topical application of MMN led to significant cutaneous erythema due to vasodilation, similar to effects observed with methyl nicotinate . This supports its potential use in treating conditions requiring enhanced blood flow.
  • Inflammation Modulation :
    • Research indicated that MMN effectively reduced the expression of inflammatory cytokines in vitro, suggesting its utility as an anti-inflammatory agent in chronic inflammatory conditions such as arthritis and atherosclerosis .
  • Antimicrobial Potential :
    • Investigations into MMN's antimicrobial properties revealed effectiveness against certain bacterial strains, warranting further exploration for therapeutic applications in infectious diseases.

Q & A

Q. What are the optimal synthetic routes for Methyl 2-methoxynicotinate, and how can reaction conditions be systematically optimized?

Basic Research Question
this compound is typically synthesized via esterification of 2-methoxynicotinic acid using methanol under acidic or catalytic conditions. Key considerations include:

  • Catalyst selection : Alkaline catalysts (e.g., KOH) or acid catalysts (e.g., H₂SO₄) can influence yield and purity. Adjusting molar ratios and reaction time is critical .
  • Purity validation : Post-synthesis purification via recrystallization or column chromatography, followed by characterization using HPLC or NMR, ensures minimal byproducts .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Basic Research Question

  • NMR spectroscopy : ¹H and ¹³C NMR can confirm the methoxy and ester functional groups. Compare peaks with reference data from authoritative databases like NIST Chemistry WebBook .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • Melting point analysis : Compare experimental values (e.g., ~270–290°C for structurally similar compounds) with literature to assess purity .

Q. How can researchers address contradictions in stability data for this compound under varying environmental conditions?

Advanced Research Question
Conflicting stability data often arise from differences in experimental design. To resolve discrepancies:

  • Controlled stability studies : Conduct accelerated degradation tests under varying pH, temperature, and humidity. Use HPLC to monitor decomposition products .
  • Systematic meta-analysis : Apply frameworks like COSMOS-E to synthesize data from heterogeneous studies, prioritizing studies with rigorous controls and validated protocols .

Q. What methodological strategies are recommended for studying this compound in cross-coupling reactions?

Advanced Research Question

  • Catalytic system design : Screen palladium/ligand systems (e.g., Pd(OAc)₂ with biphenylphosphines) to optimize coupling efficiency. Monitor reaction progress via TLC or GC-MS .
  • Kinetic vs. thermodynamic control : Vary temperature and solvent polarity (e.g., DMF vs. THF) to isolate intermediates or final products. Use DFT calculations to predict regioselectivity .

Q. How should researchers document experimental protocols to ensure reproducibility in this compound synthesis?

Methodological Guidance

  • Detailed procedural logs : Specify reagent grades (e.g., ≥99% purity), equipment calibration, and environmental conditions (e.g., inert atmosphere).
  • Data transparency : Report yields, Rf values, and spectral data (e.g., NMR shifts, IR peaks) in supplementary materials. Follow journal guidelines like those in Medicinal Chemistry Research .

Q. What approaches are viable for eco-toxicological profiling of this compound when existing data are limited?

Advanced Research Question

  • Tiered risk assessment : Begin with in silico models (e.g., QSAR) to predict acute toxicity and bioaccumulation potential. Validate with Daphnia magna or algal growth inhibition assays .
  • PBT/vPvB analysis : Evaluate persistence (e.g., hydrolysis half-life), bioaccumulation (log Kow), and toxicity using OECD guidelines. Address data gaps via read-across from structurally analogous compounds .

Q. How can researchers leverage systematic reviews to contextualize this compound’s applications in medicinal chemistry?

Methodological Guidance

  • Literature mining : Use PICOT frameworks to define research questions (e.g., "How does methyl substitution impact nicotinate derivatives’ bioactivity?"). Filter results to peer-reviewed journals and regulatory reports .
  • Critical appraisal : Apply AMSTAR-2 criteria to assess study quality, focusing on synthesis reproducibility and bias controls .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound bioactivity studies?

Advanced Research Question

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use tools like GraphPad Prism for error propagation analysis .
  • Meta-regression : Combine data from multiple studies to explore covariates (e.g., cell line variability) impacting potency .

Q. Tables for Quick Reference

Q. Table 1: Key Physical Properties of this compound

PropertyValue/DescriptionSource
CAS Number67367-26-4
Molecular FormulaC₈H₉NO₃
Melting PointNot reported; analog: 270–290°C
StabilityStable under inert storage

Q. Table 2: Recommended Analytical Techniques

TechniqueApplicationReference
¹H/¹³C NMRStructural confirmation
HRMSMolecular weight validation
HPLCPurity assessment

Properties

IUPAC Name

methyl 2-methoxypyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-11-7-6(8(10)12-2)4-3-5-9-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHKNPZKAJMOLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40445299
Record name METHYL 2-METHOXYNICOTINATE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67367-26-4
Record name 3-Pyridinecarboxylic acid, 2-methoxy-, methyl ester
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URL https://commonchemistry.cas.org/detail?cas_rn=67367-26-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name METHYL 2-METHOXYNICOTINATE
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Record name Methyl 2-methoxypyridine-3-carboxylate
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Synthesis routes and methods I

Procedure details

Thionyl chloride (50 ml.) was added to 2-methoxypyridine-3-carboxylic acid (5 g.) in 50 ml. of carbon tetrachloride and the mixture refluxed for 2 hours. The reaction mixture was cooled, evaporated to solids and chased with multiple portions of fresh carbon tetrachloride. The resulting acid chloride hydrochloride was dissolved in excess methanol (50 ml.), stirred for 16 hours at room temperature, then evaporated an oil and taken up in chloroform. The chloroform solution was washed with two portions of saturated sodium bicarbonate and then one portion of brine, dried over anhydrous magnesium sulfate, filtered and evaporated to yield title product as an oil [4.63 g.; pnmr/CDCl3 /delta (ppm): 3.9 and 4.1 (2s, 6H), 6.9 (m, 1H), 8.2 (m, 2H)].
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5 g
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Synthesis routes and methods II

Procedure details

Methyl 2-methoxynicotinate was synthesized from ethyl 2-chloronicotinate with sodium methoxide as described in Example 34. A 100 mL dry flask was charged with 2-methylanisole (7.92 g, 65 mmol), acetyl chloride (5.1 mL, 71 mmol), aluminum chloride (9.45 g, 71 mmol) and 40 mL of anhydrous dichloromethane. The reaction mixture was kept at reflux for 2 h, then poured into 15 mL of HCl (3 N) and extracted with 100 mL ether. The organic layer was further washed with sodium bicarbonate to pH 6-7, then further washed with brine and dried over sodium sulfate. The solvent was evaporated and the residue was dried under high vacuum to yield the intermediate (10.0 g, 93.85%). A 100 mL dry flask was charged with methyl 2-methoxynicotinate (2.50 g, 15 mmol), 10 mL anhydrous DMF and NaH (0.9 g, 22.5 mmol, 60% in oil). The intermediate (2.58 g, 15.7 mmol) in 3 mL anhydrous DMF was added and the reaction was stirred for 2 hours. The mixture was poured into 120 mL of water with 3 mL AcOH. The yellow solid was further wash with water and passed through a column (hexane:EtOAc 3:1) to give the methoxy intermediate (3.4 g, 75.7%). A 50 mL flask was charged with the methoxy intermediate (1.0 g, 3.3 mmol) and pyridine hydrogen chloride (4.0 g, 33 mmol) and heated to 190° C. for 3 h. The mixture was poured into a sodium bicarbonate solution and the solid was collected by filtration, washed with EtOAc and MeOH (20 mL each) to give 2-(4-hydroxy-3-methylphenyl)-4H-pyrano[2,3-b]pyridine-4-one (0.58 g, 69.4%). MS (ES) m/z: 254.0 (M+1); Mp. 300-302° C.
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sodium methoxide
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7.92 g
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9.45 g
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15 mL
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Synthesis routes and methods III

Procedure details

A mixture of 2-methoxy-nicotinic acid (5.00 g, 32.6 mmol), thionyl chloride (50 mL) and carbon tetrachloride (50 mL) was head at reflux for 2 h. The reaction mixture was allowed to cool and volatiles were removed on a rotary evaporator. The residue was co-evaporated three times with carbon tetrachloride to remove residual oxalyl chloride. Methanol (50 mL) was added and the mixture was stirred at room temperature overnight. The solvent was evaporated and chloroform (150 mL) was added. The solution was washed with saturated aqueous sodium hydrogen carbonate (2×150 mL) and brine (150 mL), dried (magnesium sulfate), filtered, and evaporated to give 2-methoxy-nicotinic acid methyl ester (4.42 g, 81%) as a clear yellow oil.
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Retrosynthesis Analysis

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